molecular formula C5H11ClN6OS B11771956 (2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride

(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride

Cat. No.: B11771956
M. Wt: 238.70 g/mol
InChI Key: OCTHJACOGRIZRF-UHFFFAOYSA-N
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Description

(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride is a chemical compound with the molecular formula C5H11ClN6OS and a molecular weight of 238.69844 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a triazan group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride typically involves the reaction of appropriate thiazole derivatives with triazan compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride stands out due to its unique combination of a thiazole ring and a triazan group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H11ClN6OS

Molecular Weight

238.70 g/mol

IUPAC Name

[2-(diaminoamino)-1,3-thiazol-5-yl]methyl carbamimidate;hydrochloride

InChI

InChI=1S/C5H10N6OS.ClH/c6-4(7)12-2-3-1-10-5(13-3)11(8)9;/h1H,2,8-9H2,(H3,6,7);1H

InChI Key

OCTHJACOGRIZRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N(N)N)COC(=N)N.Cl

Origin of Product

United States

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